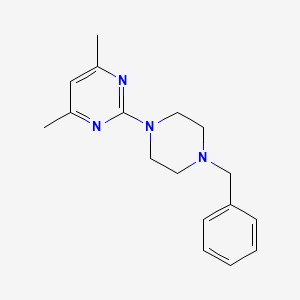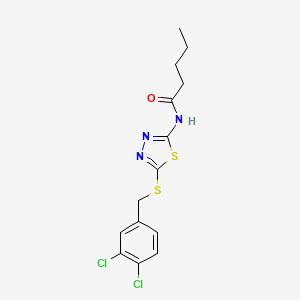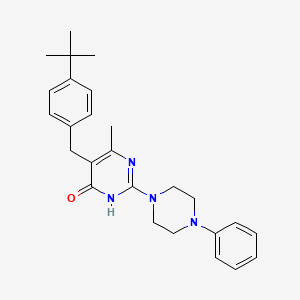
2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperazine ring, which is further connected to a dimethylpyrimidine moiety. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Pyrimidine Formation: The final step involves the reaction of the benzylpiperazine with 4,6-dimethylpyrimidine-2-carbaldehyde under reflux conditions in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of benzyl alcohol and pyrimidine derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticonvulsant and antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various pharmacological effects, including anticonvulsant and antipsychotic activities.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzylpiperazin-1-yl)ethylisoindoline-1,3-dione: Known for its potential anti-Alzheimer effects.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.
Uniqueness
2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine stands out due to its unique combination of a benzylpiperazine moiety with a dimethylpyrimidine ring. This structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
88268-22-8 |
|---|---|
Molecular Formula |
C17H22N4 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C17H22N4/c1-14-12-15(2)19-17(18-14)21-10-8-20(9-11-21)13-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3 |
InChI Key |
XTNCQSPTBMHKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[2-[(3,4-Dimethylphenoxy)methyl]-4-thiazolyl]methyl]-N-(2-methylpropyl)acetamide](/img/structure/B11185312.png)
![2,2,4,6-Tetramethyl-7-(2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B11185320.png)
![N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B11185327.png)

![ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate](/img/structure/B11185338.png)
![6-(3,4-dimethoxyphenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11185343.png)
![2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]propan-1-one](/img/structure/B11185350.png)
![(2E)-2-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-phenylprop-2-enenitrile](/img/structure/B11185355.png)
![3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11185357.png)
![4-chloro-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B11185367.png)
![3-Ethyl-5-{[(2-phenylethyl)amino]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11185368.png)
![5-(2-chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11185375.png)
![3-(3-chlorophenyl)-2-ethyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11185379.png)
